6-Chloro-1-tetralone
Overview
Description
Mechanism of Action
Target of Action
6-Chloro-1-tetralone is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Mode of Action
It is known to be an important intermediate in the synthesis of pharmaceutical compounds .
Biochemical Pathways
It is primarily used as an intermediate in the synthesis of other compounds, suggesting that its role may be more indirect than direct in influencing biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could influence its bioavailability and pharmacokinetics.
Result of Action
As an intermediate in the synthesis of pharmaceutical compounds , the molecular and cellular effects of this compound’s action would largely depend on the specific compounds it is used to create.
Action Environment
It is known that the compound should be stored in an inert gas and kept away from air , suggesting that exposure to oxygen and other reactive species could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-1-tetralone involves the reaction of 6-Amino-1-tetralone with sodium nitrite in aqueous hydrochloric acid, followed by the addition of copper (I) chloride . The reaction mixture is then neutralized with sodium carbonate, extracted with ethyl acetate, and purified by flash chromatography to yield this compound as a waxy solid .
Another method involves the use of tert-butyl nitrite and copper dichloride in acetonitrile at 60°C. The reaction mixture is heated, cooled, quenched with hydrochloric acid, and extracted with ether. The organic layer is washed, dried, and purified by column chromatography to give this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1-tetralone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of 6-chloro-1-tetralol.
Substitution: Formation of various substituted tetralones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-1-tetralone is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
6-Chloro-1-tetralone can be compared with other similar compounds such as:
1-Tetralone: Lacks the chlorine functional group, resulting in different reactivity and applications.
6-Amino-1-tetralone: Contains an amino group instead of chlorine, leading to distinct chemical properties and uses.
6-Bromo-1-tetralone:
The uniqueness of this compound lies in its chlorine functional group, which imparts specific reactivity and makes it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-8-4-5-9-7(6-8)2-1-3-10(9)12/h4-6H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQKHERPPDYPMNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484959 | |
Record name | 6-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26673-31-4 | |
Record name | 6-Chloro-1-tetralone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26673-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-CHLORO-1-TETRALONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70484959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-chloro-1,2,3,4-tetrahydronaphthalen-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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